molecular formula C27H28FN5O2 B2793583 7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1105231-85-3

7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2793583
CAS RN: 1105231-85-3
M. Wt: 473.552
InChI Key: BOZLDIOTTMBAEU-UHFFFAOYSA-N
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Description

7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C27H28FN5O2 and its molecular weight is 473.552. The purity is usually 95%.
BenchChem offers high-quality 7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Receptor Binding Assay

The compound has been synthesized through a series of chemical reactions, demonstrating its potential as a dopamine D4 receptor ligand. A study detailed the synthesis of a related compound, highlighting the reductive amination, amide hydrolysis, and N-alkylation steps. This synthesis approach confirms the compound's affinity for dopamine receptors D4, D2, and D3, indicating its potential application in neurological research (Yang Fang-wei, 2013).

Antimicrobial and Antituberculosis Activity

Another significant application of structurally related compounds involves antimicrobial and antituberculosis activity. For instance, thiazole-aminopiperidine hybrid analogues have been designed, synthesized, and evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay. Among the synthesized compounds, one demonstrated promising activity against all tests, showcasing potential as an antituberculosis agent (V. U. Jeankumar et al., 2013).

Anticancer Activity

Compounds with the fluoro substituent have also shown anticancer activity, particularly against lung cancer. The synthesis of fluorobenzo[b]pyran derivatives and their testing against human cancer cell lines have revealed low concentration effectiveness compared to the reference drug 5-fluorodeoxyuridine, highlighting their potential in cancer research (A. G. Hammam et al., 2005).

Novel Synthetic Approaches

Research has also focused on novel synthetic approaches for related compounds, including the development of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines. These studies contribute to the broader understanding of fluorocontaining compounds' synthesis and potential applications, offering insights into creating more effective and selective agents (A. Eleev et al., 2015).

properties

IUPAC Name

7-[4-[(2-fluorophenyl)methyl]piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FN5O2/c1-19(2)32-17-22(25-23(18-32)27(35)33(29-25)21-9-4-3-5-10-21)26(34)31-14-12-30(13-15-31)16-20-8-6-7-11-24(20)28/h3-11,17-19H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZLDIOTTMBAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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